1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
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Description
1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide, also known as BMS-986205, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of quinoline derivatives and has been shown to have potent antitumor activity in preclinical studies.
Scientific Research Applications
Metal Mediated Inhibition
Quinolinyl sulfonamides, a category to which the subject compound belongs, have been identified as potent methionine aminopeptidase (MetAP) inhibitors. Their inhibitory potency varies based on the type of metal forms of Escherichia coli MetAP they interact with. This highlights their potential in metal-mediated inhibition mechanisms in biochemical research (Huang et al., 2006).
Antimicrobial and Antimalarial Applications
Derivatives of quinoline, including those structurally similar to the compound , have shown promising results in antimicrobial and antimalarial activities. These compounds demonstrate efficacy against various microorganisms and the malaria parasite, P. falciparum, indicating their potential in developing new antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).
Fluorometric Analysis Applications
Methanesulfonanilides, which share a similar sulfonamide group to the compound , have been used in fluorometric analysis. This approach is particularly relevant in studying compounds bioisosteric with adrenergic catecholamines, indicating potential applications in biomedical research (Kensler et al., 1976).
Interaction Studies in Solution Chemistry
Quinoxaline derivatives, which share structural similarities with the compound, have been studied for their interaction characteristics in solutions. This includes examining effects of temperature and concentration on such interactions, indicating potential applications in physical chemistry and materials science (Raphael et al., 2015).
properties
IUPAC Name |
1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S2/c1-19(15,16)14-6-2-3-9-4-5-10(7-11(9)14)13-20(17,18)8-12/h4-5,7,13H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVBOWYNMJIWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide |
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